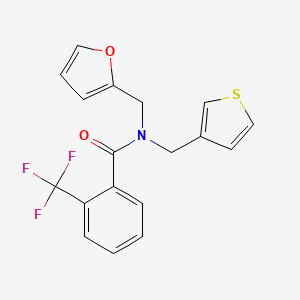

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide

Description

The compound N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide features a 2-(trifluoromethyl)benzamide core substituted with two heterocyclic groups: a furan-2-ylmethyl and a thiophen-3-ylmethyl moiety. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (furan/thiophene) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S/c19-18(20,21)16-6-2-1-5-15(16)17(23)22(10-13-7-9-25-12-13)11-14-4-3-8-24-14/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGUIHJZAZRGSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: Starting with 2-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by reaction with an amine.

Introduction of Furan and Thiophene Groups: The furan-2-ylmethyl and thiophen-3-ylmethyl groups can be introduced via nucleophilic substitution reactions, often using corresponding halides or tosylates in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of thiophene and furan rings exhibit significant activity against various viral infections, including flavivirus and coronaviruses. For instance, compounds similar to N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide have been shown to inhibit the activity of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

1.2 Anticancer Properties

The compound's structural components suggest possible anticancer properties. Compounds containing thiophene and furan moieties have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

1.3 Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds may modulate inflammatory pathways and reduce tissue damage .

Material Science

2.1 Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic devices, where efficiency and stability are critical .

2.2 Polymer Chemistry

In polymer science, the incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. The trifluoromethyl group is particularly beneficial for improving the material's resistance to solvents and thermal degradation .

Agricultural Chemistry

3.1 Pesticides and Herbicides

The potential of this compound as a pesticide or herbicide is being explored due to its ability to disrupt specific biochemical pathways in pests and weeds. Compounds with similar structures have been identified as effective against various agricultural pests, suggesting that this compound could be developed into a new class of agrochemicals .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Benzamides: Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Flutolanil , a fungicide, shares the 2-(trifluoromethyl)benzamide core but substitutes the heterocyclic groups with a 3-isopropoxyphenyl moiety. Key differences include:

- Substituent Effects: Flutolanil’s aryl group enhances hydrophobicity (logP ~3.5), favoring membrane penetration in fungal targets.

- Biological Activity : Flutolanil inhibits succinate dehydrogenase, a mechanism common to many agrochemical benzamides. The target compound’s heterocycles may confer activity against different pathogens or enzyme systems, though specific data are unavailable .

Table 1: Comparison with Agrochemical Benzamides

| Compound | Substituents | logP* | Application | Key Reference |

|---|---|---|---|---|

| Target Compound | Furan + Thiophene | ~3.1† | N/A | N/A |

| Flutolanil | 3-Isopropoxyphenyl | ~3.5 | Fungicide | |

| Mepronil | 3-Isopropoxyphenyl + Methyl | ~2.8 | Fungicide |

*Estimated using fragment-based methods; †Predicted via computational tools.

Bulky Substituted Benzamides: N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)

Compound 6g () features a 3-(trifluoromethyl)benzamide core with bulky tert-butyl and pyridyl groups. Key comparisons:

- The target compound’s furan/thiophene groups offer smaller, planar heterocycles that may enhance target engagement in sterically restricted environments .

- Electronic Profile: The pyridyl group in 6g introduces basicity (pKa ~4.5), whereas the thiophene (pKa ~-2) and furan (non-basic) groups in the target compound create a more neutral electronic profile .

Thienylmethylthio Derivatives ()

Several thienylmethylthio-substituted benzamides in (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide) share structural motifs with the target compound:

- Heterocyclic Diversity : These derivatives replace the benzamide’s trifluoromethyl group with thioether-linked thiophenes. The target compound’s trifluoromethyl group may enhance metabolic stability compared to thioether linkages, which are prone to oxidation .

- Therapeutic Potential: highlights antiviral and anticancer applications for thienylmethylthio derivatives. The target compound’s furan/thiophene combination could expand this scope, though bioactivity data are lacking .

Physicochemical Properties and Structure-Activity Relationships (SAR)

- Lipophilicity : The trifluoromethyl group increases logP (~1.0–1.5 per CF3 group), while furan/thiophene substituents moderate this effect.

- Solubility : Thiophene’s sulfur atom may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl).

- Metabolic Stability: The trifluoromethyl group and heterocycles may reduce cytochrome P450-mediated metabolism, enhancing half-life relative to non-fluorinated analogs .

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C20H21F3N2O2S

- Molecular Weight : 396.46 g/mol

- IUPAC Name : this compound

This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of reverse transcriptase | |

| Antimicrobial | Significant inhibition against S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in cell cultures |

Table 2: Comparison of Related Compounds

Case Studies

-

Antiviral Study :

A recent study evaluated the antiviral activity of several furan and thiophene derivatives, including our compound of interest. The results showed that at a concentration of 0.35 μM, the compound significantly inhibited viral replication in cultured cells, outperforming several known antiviral agents . -

Antimicrobial Efficacy :

In an assessment of antimicrobial properties, this compound exhibited a minimum inhibitory concentration (MIC) of 15 μg/mL against S. aureus, indicating potent antibacterial activity .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of compounds similar to this compound suggest that modifications to the furan or thiophene moieties can significantly affect biological activity. Specifically, substitutions that increase electron density on these rings tend to enhance antiviral and antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.